molecular formula C10H20INO4 B15157987 1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide CAS No. 783305-22-6

1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide

Cat. No.: B15157987
CAS No.: 783305-22-6
M. Wt: 345.17 g/mol
InChI Key: AIDVSVUKNLTFLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide is a quaternary ammonium compound. It is known for its unique structure, which includes two acetyloxy groups attached to the propanaminium backbone. This compound is often used in various chemical and biological applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete quaternization. The acetyloxy groups are introduced through esterification reactions, where acetic anhydride is commonly used as the acetylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the acetyloxy groups.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be used depending on the desired reaction.

Major Products

    Substitution: Various quaternary ammonium salts depending on the nucleophile used.

    Hydrolysis: Alcohols and acetic acid as by-products.

    Oxidation and Reduction: Depending on the reaction, different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the compound can interact with negatively charged sites on proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, acetate (salt)
  • 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, bromide (1:1)
  • 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, iodide (1:1)

Uniqueness

1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide is unique due to its specific acetyloxy groups, which confer distinct reactivity and functional properties compared to other quaternary ammonium compounds. These groups enhance its solubility and reactivity, making it particularly useful in applications requiring high reactivity and specificity.

Properties

CAS No.

783305-22-6

Molecular Formula

C10H20INO4

Molecular Weight

345.17 g/mol

IUPAC Name

2,3-diacetyloxypropyl(trimethyl)azanium;iodide

InChI

InChI=1S/C10H20NO4.HI/c1-8(12)14-7-10(15-9(2)13)6-11(3,4)5;/h10H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

AIDVSVUKNLTFLO-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCC(C[N+](C)(C)C)OC(=O)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.